molecular formula C14H26N2O5S B6190771 rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans CAS No. 2648966-23-6

rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans

Cat. No.: B6190771
CAS No.: 2648966-23-6
M. Wt: 334.4
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Description

The compound rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans, is a synthetic organic molecule that features both sulfamoyl and carbamate functional groups. This compound represents a unique intersection of heterocyclic chemistry, where an oxane ring is incorporated with a cyclobutyl moiety, and the overall structure is stabilized by tert-butyl protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans, involves several steps:

  • Formation of the Oxane Ring: : The synthesis starts with the preparation of the oxane ring. This typically involves cyclization reactions using appropriate diol precursors under acidic conditions.

  • Introduction of the Sulfamoyl Group: : The oxane ring then undergoes sulfamoylation, where a sulfamoyl chloride reagent reacts with the oxane ring in the presence of a base like triethylamine.

  • Cyclobutyl Attachment: : The cyclobutyl moiety is introduced through a cyclization reaction involving a suitable precursor, possibly utilizing radical or anionic intermediates.

  • Carbamate Formation: : Finally, the tert-butyl carbamate is formed by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrially, the synthesis of this compound, would likely involve:

  • Batch Processing: : Utilizing large-scale reactors to perform each of the above steps sequentially.

  • Catalysts and Optimized Conditions: : Employing specific catalysts to improve yield and selectivity, alongside optimized temperatures and pressures.

  • Purification Steps: : Using techniques like crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfamoyl group could be oxidized to sulfonic acids under strong oxidizing conditions.

  • Reduction: : The carbamate and sulfamoyl groups could be reduced to amines using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution at the carbamate nitrogen or the sulfamoyl sulfur could lead to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Bases and acids: : Triethylamine, hydrochloric acid.

Major Products Formed

Major products from these reactions could include:

  • Sulfonic acids: : From oxidation of the sulfamoyl group.

  • Amines: : From reduction of the carbamate and sulfamoyl groups.

  • Substituted derivatives: : From nucleophilic substitutions at the carbamate or sulfamoyl positions.

Scientific Research Applications

rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans, finds applications in various fields:

  • Chemistry: : As an intermediate in organic synthesis, especially in the development of heterocyclic compounds.

  • Biology: : Potential inhibitor studies due to its sulfamoyl group, which can mimic natural substrates in enzymatic reactions.

  • Medicine: : Investigated for potential therapeutic uses where sulfamoyl and carbamate groups are crucial.

  • Industry: : Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans, involves its interaction with molecular targets, such as enzymes and receptors:

  • Molecular Targets: : Sulfamoyl groups can interact with the active sites of enzymes, potentially inhibiting their function.

  • Pathways: : The compound may participate in pathways involving nucleophilic attack or electrophilic reactions, depending on the functional groups present.

Comparison with Similar Compounds

Comparing rac-tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate, trans, with similar compounds highlights its uniqueness:

  • tert-Butyl N-[(3r,4r)-3-[(oxan-4-yl)sulfamoyl]cyclopentyl]carbamate: : Similar structure but with a cyclopentyl instead of a cyclobutyl moiety.

  • tert-Butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclohexyl]carbamate: : Features a cyclohexyl group, which may confer different steric and electronic properties.

This uniqueness lies in the cyclobutyl ring, which imparts distinct steric constraints and reactivity patterns compared to its cyclopentyl and cyclohexyl counterparts. This makes this compound, a valuable compound for specific scientific and industrial applications.

Properties

CAS No.

2648966-23-6

Molecular Formula

C14H26N2O5S

Molecular Weight

334.4

Purity

95

Origin of Product

United States

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